![molecular formula C21H28O4 B5019051 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5019051.png)
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as IPEE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties and to be a potent inhibitor of certain enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene in lab experiments is its high purity and stability. However, one limitation is that it is relatively expensive compared to other compounds.
Future Directions
There are several future directions for research on 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its applications in material science, such as the synthesis of new polymers. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis method of 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-[2-(3-isopropylphenoxy)ethoxy]ethanol. Finally, the last step involves the reaction of 2-[2-(3-isopropylphenoxy)ethoxy]ethanol with 2-methoxy-4-methylbenzene in the presence of a catalyst to form this compound.
Scientific Research Applications
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been shown to have potential applications in various scientific fields, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In material science, this compound has been used to synthesize new polymers with improved properties. In environmental chemistry, this compound has been used as a surfactant for the remediation of contaminated soil and water.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-16(2)18-6-5-7-19(15-18)24-12-10-23-11-13-25-20-9-8-17(3)14-21(20)22-4/h5-9,14-16H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLAUHCJJHAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5018971.png)
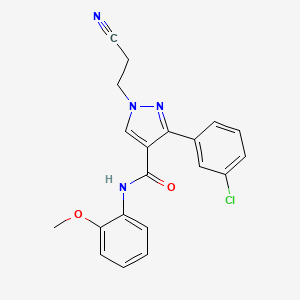
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)
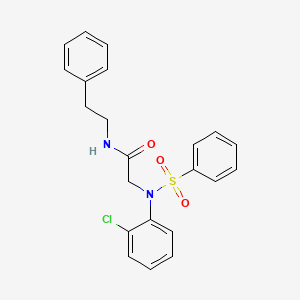

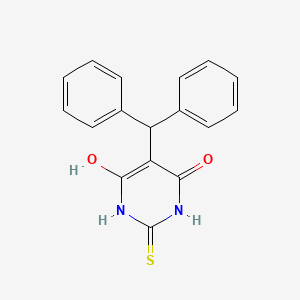
![N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B5019018.png)
![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)

![3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid](/img/structure/B5019043.png)
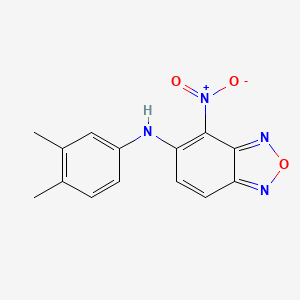
![1-{4-[4-(2-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5019056.png)
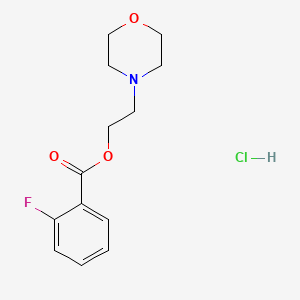
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)